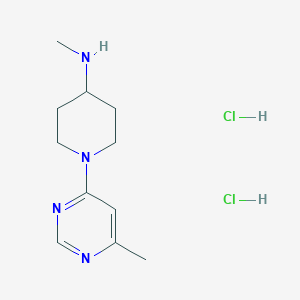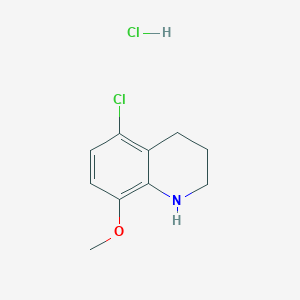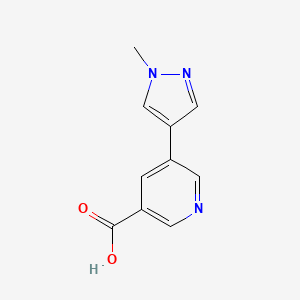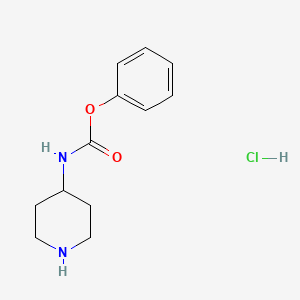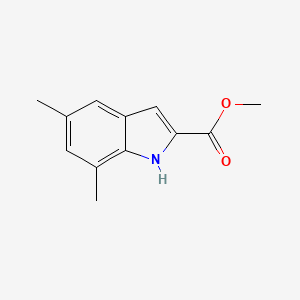
methyl 5,7-dimethyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
“Methyl 5,7-dimethyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 1158249-28-5 . It has a molecular weight of 203.24 . The IUPAC name for this compound is methyl 5,7-dimethyl-1H-indole-2-carboxylate .
Molecular Structure Analysis
The InChI code for “methyl 5,7-dimethyl-1H-indole-2-carboxylate” is 1S/C12H13NO2/c1-7-4-8 (2)11-9 (5-7)6-10 (13-11)12 (14)15-3/h4-6,13H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 5,7-dimethyl-1H-indole-2-carboxylate” include a molecular weight of 203.24 . More specific properties such as melting point, boiling point, and density are not available in the current data.Applications De Recherche Scientifique
-
Pharmaceutical Research
- Indole derivatives are biologically active compounds used for the treatment of various disorders in the human body .
- They have attracted increasing attention in recent years due to their role in cell biology .
- They show various biologically vital properties and are used in the treatment of cancer cells, microbes, etc .
- The methods of application or experimental procedures vary widely depending on the specific use case and are often proprietary information of pharmaceutical companies .
- The outcomes of these applications are usually measured in terms of their efficacy in treating the targeted disorders .
-
Synthesis of Alkaloids
-
Agricultural Research
- Indoles play a crucial role in controlling intestinal barrier efficacy and can either decrease the early immune response to bacterial elicitors or trigger induced systemic resistance .
- The methods of application or experimental procedures involve the use of indoles in various agricultural practices .
- The outcomes of these applications are usually measured in terms of their impact on crop yield and resistance to pests .
-
Biosynthesis of Inhibitors of Protein Kinases
-
Preparation of Diphenylsulfonium Ylides
-
Synthesis of Indirubin Derivatives
-
Inhibitor of Botulinum Neurotoxin
-
ITK Inhibitors
-
Antibacterial Agents
-
CB2 Cannabinoid Receptor Ligands
-
Inhibitors of Hepatitis C Virus NS5B Polymerase
-
Inhibitors with Histamine H1-Blocking Activity
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5,7-dimethyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-4-8(2)11-9(5-7)6-10(13-11)12(14)15-3/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXOKIHPWIJXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5,7-dimethyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-1-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B1424874.png)
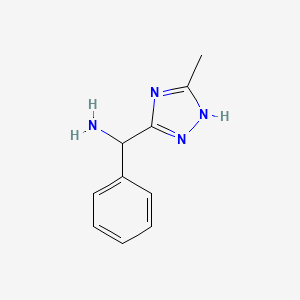
![1,6-dimethyl-4-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1424878.png)
![2-chloro-N-[(3-propoxyphenyl)methyl]acetamide](/img/structure/B1424879.png)
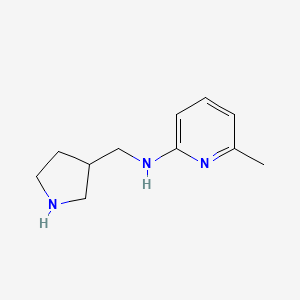
![4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1424881.png)
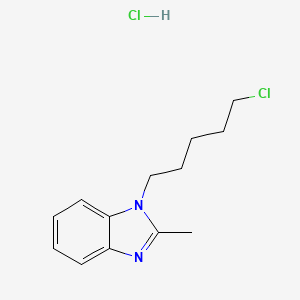
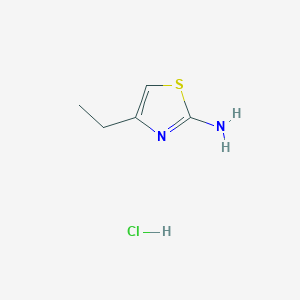
![4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B1424890.png)
![1-Methyl-4-[(piperazin-1-yl)carbonyl]piperazine dihydrochloride](/img/structure/B1424891.png)
